Cas no 2007405-27-6 (5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine)
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine
-
- Inchi: 1S/C10H9FN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)
- InChI Key: OAPMEBMQLWOJJB-UHFFFAOYSA-N
- SMILES: S1C(C2=CC(OC)=CC(F)=C2)=CN=C1N
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022KWY-250mg |
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine |
2007405-27-6 | 95% | 250mg |
$634.00 | 2025-02-13 | |
| Aaron | AR022KWY-500mg |
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine |
2007405-27-6 | 95% | 500mg |
$721.00 | 2025-02-13 | |
| abcr | AB607769-250mg |
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine; . |
2007405-27-6 | 250mg |
€449.10 | 2024-07-24 | ||
| abcr | AB607769-500mg |
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine; . |
2007405-27-6 | 500mg |
€619.00 | 2024-07-24 | ||
| abcr | AB607769-1g |
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine; . |
2007405-27-6 | 1g |
€844.40 | 2024-07-24 |
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine Suppliers
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine
Professional Introduction to 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine (CAS No. 2007405-27-6)
5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine, identified by the CAS number 2007405-27-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its structural uniqueness and potential pharmacological applications. The compound's molecular framework integrates a thiazole core with a fluoro-substituted methoxyphenyl group, which endows it with distinct electronic and steric properties that make it a valuable candidate for drug discovery and development.
The structural configuration of 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine is characterized by the presence of a sulfur atom within the thiazole ring, which is flanked by an amine functional group at the 2-position and a phenyl ring substituted with both fluoro and methoxy groups at the 3- and 5-positions, respectively. This arrangement not only contributes to the compound's stability but also enhances its interaction with biological targets. The fluoro substituent, in particular, is known for its ability to modulate metabolic pathways and improve binding affinity, making it a popular choice in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole scaffolds. Thiazole derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. Among these derivatives, 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine has emerged as a compound of interest due to its unique pharmacophoric features. The combination of the thiazole ring with fluorinated aromatic groups creates a molecular entity that can potentially interact with multiple biological targets, thereby offering a broad spectrum of therapeutic possibilities.
The synthesis of 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the thiazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the fluoro and methoxy groups onto the phenyl ring, followed by amine group incorporation at the 2-position of the thiazole ring. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve these modifications efficiently.
The pharmacological potential of 5-(3-Fluoro-5-methoxyphenyl)thiazol-2-< strong>amine strong > has been explored in several preclinical studies. These investigations have highlighted its ability to modulate enzyme activity and receptor binding, suggesting its utility in treating various diseases. For instance, studies have demonstrated that this compound can inhibit certain kinases involved in cancer progression by binding to their active sites. Additionally, its interaction with other biological targets has been linked to anti-inflammatory effects, making it a promising candidate for conditions characterized by chronic inflammation.
The role of computational chemistry in understanding the behavior of 5-(3-< strong >Fluoro strong > - 5 - < strong >methoxyphenyl strong >) < strong >thiazol strong > - 2 - < strong >amine strong > has been increasingly recognized. Molecular modeling techniques allow researchers to predict how this compound might interact with biological molecules at the atomic level. These simulations can provide insights into binding affinities, metabolic pathways, and potential side effects, thereby aiding in the optimization of drug candidates before they enter clinical trials. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
In conclusion, 5-(3-< strong >Fluoro strong > - 5 - < strong >methoxyphenyl strong >) < strong >thiazol strong > - 2 - < strong >amine strong >, CAS No.2007405-27-6, represents a fascinating compound with significant pharmaceutical potential.The unique structural features of this molecule make it an attractive candidate for further research aimed at developing novel therapeutic agents.Ongoing studies continue to unravel its pharmacological properties and explore new applications in medicine.
2007405-27-6 (5-(3-Fluoro-5-methoxyphenyl)thiazol-2-amine) Related Products
- 1183701-70-3(5-(2,6-difluoro-4-methoxyphenyl)thiazol-2-amine)
- 1507154-35-9(5-(3,5-Dimethoxyphenyl)thiazol-2-amine)
- 306280-31-9(5-(4-Methoxyphenyl)-2-thiazolamine)
- 2734774-30-0(5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine)
- 1178262-27-5(5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine)
- 1182774-94-2(5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine)
- 1514725-29-1(5-(3-Ethoxyphenyl)thiazol-2-amine)
- 1550673-64-7(5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine)
- 1183012-58-9(2-Amino-5-(3-methoxyphenyl)thiazole)
- 2755723-37-4(5-(3-(Benzyloxy)-4-fluorophenyl)thiazol-2-amine)